4-Fluoro-4'-methoxybenzophenone

Catalog No.
S703337
CAS No.
345-89-1
M.F
C14H11FO2
M. Wt
230.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-methoxybenzophenone

CAS Number

345-89-1

Product Name

4-Fluoro-4'-methoxybenzophenone

IUPAC Name

(4-fluorophenyl)-(4-methoxyphenyl)methanone

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3

InChI Key

VWGWRNBIAWTWIB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F

Synthesis:

4-Fluoro-4'-methoxybenzophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This involves reacting 4-fluorobenzoyl chloride with anisole (methoxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). []

Applications in Organic Photovoltaics:

4-Fluoro-4'-methoxybenzophenone has been explored as a non-fullerene acceptor material in organic photovoltaics (OPVs). OPVs are a type of solar cell that utilizes organic materials for light absorption and charge generation. In a study, researchers incorporated 4-Fluoro-4'-methoxybenzophenone into a blend with a polymer donor material, achieving a power conversion efficiency (PCE) of 3.21%. []

Potential for Liquid Crystals:

Due to its anisotropic structure, 4-Fluoro-4'-methoxybenzophenone exhibits liquid crystalline behavior. This property has potential applications in the development of liquid crystal displays (LCDs) and other optoelectronic devices. Research suggests that introducing fluorine and methoxy substituents onto the benzophenone core can influence the mesomorphic behavior and phase transition properties. []

Other Potential Applications:

-Fluoro-4'-methoxybenzophenone may find potential applications in various other scientific research fields, including:

  • Material science: As a component in the development of functional materials with specific properties. []
  • Biomedical research: As a building block for the synthesis of biologically active molecules.

4-Fluoro-4'-methoxybenzophenone, with the Chemical Abstracts Service (CAS) number 345-89-1, is a fluorinated benzophenone compound characterized by its unique structure that includes both a fluorine atom and a methoxy group located at the para positions of the phenyl rings. Its molecular formula is C14H11FO2C_{14}H_{11}FO_{2}, and it has a molecular weight of 230.23 g/mol. This compound appears as white crystals and has a melting point of approximately 96 °C .

As a benzophenone derivative, 4-fluoro-4'-methoxybenzophenone exhibits photosensitivity, making it valuable in various photochemical applications. It serves as an important building block in organic synthesis, particularly in the production of polyketone esters and fluorenes derivatives .

4-Fluoro-4'-methoxybenzophenone's primary function in scientific research lies in its photocatalytic activity. Upon UV light absorption, the molecule undergoes electronic excitation, allowing it to transfer energy or electrons to other molecules in the reaction mixture, thereby promoting specific chemical reactions [].

, notably:

  • Photocatalytic Reactions: It is utilized as a photocatalyst for photochemical fluorination, where sulfur hexafluoride acts as the fluorine source under UV radiation (365 nm), yielding moderate results (approximately 56%) .
  • Dehydrogenative Cyclisation: This compound can be converted into fluorenone through a palladium-catalyzed dehydrogenative cyclisation reaction, achieving yields of up to 90% .
  • Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution reactions, which are essential in synthesizing various derivatives .

Several synthesis methods for producing 4-fluoro-4'-methoxybenzophenone have been reported:

  • Friedel-Crafts Acylation: This method involves the acylation of anisole with 4-fluorobenzoyl chloride using Lewis acids as catalysts.
  • Reactions with Halogenated Precursors: Synthesis can also be achieved by reacting 4-bromoanisole with 4-fluorobenzaldehyde, followed by necessary workup procedures to isolate the desired product .
  • Photochemical Methods: Photochemical fluorination techniques have been explored for synthesizing this compound using sulfur hexafluoride .

4-Fluoro-4'-methoxybenzophenone finds applications across various fields:

  • Photocatalysis: Due to its photosensitive nature, it is widely used in photocatalytic processes for organic synthesis.
  • Organic Electronics: The compound is utilized in the development of organic electronic materials, including light-emitting diodes and photovoltaic devices.
  • Material Science: It serves as a building block for synthesizing advanced materials such as polyketones and fluorenes that are significant in both industrial and research settings .

Interaction studies involving 4-fluoro-4'-methoxybenzophenone primarily focus on its role as a photocatalyst and its reactivity in various organic transformations. The compound's ability to facilitate reactions under UV light suggests potential interactions with other organic substrates that could lead to novel synthetic pathways or materials.

Several compounds share structural similarities with 4-fluoro-4'-methoxybenzophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
BenzophenoneNo fluorine or methoxy groupsA fundamental structure without additional substituents
4-FluorobenzophenoneContains only fluorine at one para positionLess complex than 4-fluoro-4'-methoxybenzophenone
4-MethoxybenzophenoneContains methoxy but no fluorineLacks the enhanced reactivity provided by fluorine
4-Fluoro-3-methoxybenzophenoneFluorine at one position; methoxy at anotherDifferent substitution pattern affecting properties

The uniqueness of 4-fluoro-4'-methoxybenzophenone lies in its dual substitution at both para positions, which enhances its reactivity and applicability in photochemical processes compared to other similar compounds.

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

345-89-1

Wikipedia

4-Fluoro-4'-methoxybenzophenone

Dates

Modify: 2023-08-15

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